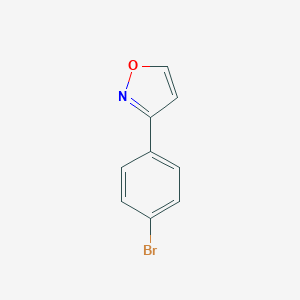

3-(4-Bromophenyl)isoxazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZNOXIJKCPQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505609 | |

| Record name | 3-(4-Bromophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13484-04-3 | |

| Record name | 3-(4-Bromophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Bromophenyl)isoxazole: Structure, Properties, and Biological Significance

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its potential applications in drug discovery and development.

Core Molecular Structure and Properties

This compound is an aromatic heterocyclic compound featuring an isoxazole ring substituted with a 4-bromophenyl group at the 3-position. The presence of the bromine atom and the isoxazole moiety makes it a valuable intermediate for further chemical modifications.[1][2]

Chemical and Physical Data

The following tables summarize the key chemical and physical properties of this compound.

| Identifier | Value |

| IUPAC Name | 3-(4-bromophenyl)-1,2-oxazole |

| Molecular Formula | C₉H₆BrNO[3] |

| Molecular Weight | 224.06 g/mol [2] |

| CAS Number | 13484-04-3[2] |

| SMILES | Brc1ccc(cc1)-c2ccon2 |

| InChI | 1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H |

| InChIKey | BZZNOXIJKCPQNF-UHFFFAOYSA-N |

| Physical Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 98-105 °C[2] |

| Purity | ≥98% (HPLC)[2] |

| Storage Conditions | 0-8°C[2] |

Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through the [3+2] cycloaddition of a nitrile oxide with an alkyne.[4] A representative protocol for a structurally similar compound, (3-(4-bromophenyl)isoxazol-5-yl)methanol, is detailed below, which can be adapted for the synthesis of this compound by using an appropriate alkyne.

Representative Experimental Protocol: Synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol[5]

Objective: To synthesize (3-(4-bromophenyl)isoxazol-5-yl)methanol via a cerium ammonium nitrate (CAN) catalyzed [3+2] cycloaddition reaction.

Materials:

-

4-Bromobenzaldehyde

-

Hydroxylamine hydrochloride

-

Propargyl alcohol

-

Cerium ammonium nitrate (CAN)

-

Appropriate solvents (e.g., dichloromethane)

-

Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

-

Oxime Formation: 4-Bromobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form 4-bromobenzaldehyde oxime.

-

Nitrile Oxide Generation and Cycloaddition: The 4-bromobenzaldehyde oxime is dissolved in a suitable solvent, and propargyl alcohol is added. Cerium ammonium nitrate (CAN) is then added as a catalyst. The CAN facilitates the in situ generation of the nitrile oxide from the oxime, which then undergoes a [3+2] cycloaddition with the propargyl alcohol.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched and extracted with an organic solvent. The organic layer is washed with sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure (3-(4-bromophenyl)isoxazol-5-yl)methanol.

-

Characterization: The structure of the final product is confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.[5]

Biological Activity and Potential Applications

The isoxazole ring is a well-established pharmacophore present in numerous biologically active compounds.[6] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][7] this compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications.[2]

| Compound | Biological Activity | Cell Line/Organism | IC₅₀ / MIC |

| 1-(4-Methoxybenzyl)-2-butyl-4-chloro-5-(3-(4-bromophenyl)isoxazol-5-yl)-1H-imidazole | Antimicrobial | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Not specified, showed significant activity |

Note: The above data is for a more complex derivative and is provided for illustrative purposes only.

Anticancer Potential

Isoxazole derivatives have been extensively investigated for their anticancer properties.[8] Although specific IC₅₀ values for this compound are not available, related compounds have shown cytotoxicity against various cancer cell lines.[8] The presence of the 4-bromophenyl moiety is a common feature in a number of anticancer agents.[1]

Antimicrobial Potential

The isoxazole scaffold is present in several antimicrobial agents.[7] The biological evaluation of various isoxazole derivatives has revealed significant activity against a range of bacterial and fungal strains.[9]

Signaling Pathways and Experimental Workflows

Nrf2/HO-1 Signaling Pathway Activation

While the specific mechanism of action for this compound has not been elucidated, a study on structurally related 3-bromo-4,5-dihydroisoxazole derivatives has shown that these compounds can act as electrophiles and activate the Nrf2/HO-1 antioxidant response pathway. This activation occurs through the covalent modification of a specific cysteine residue (Cys151) on the Keap1 protein, which is a negative regulator of Nrf2. This leads to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant genes like heme oxygenase-1 (HO-1).

References

- 1. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - this compound (C9H6BrNO) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpca.org [ijpca.org]

- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 8. benchchem.com [benchchem.com]

- 9. tsijournals.com [tsijournals.com]

Physicochemical Properties of 3-(4-Bromophenyl)isoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a bromophenyl group. The isoxazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4] This technical guide provides a detailed overview of the core physicochemical properties of this compound, outlines relevant experimental protocols for their determination, and illustrates key conceptual workflows pertinent to its synthesis and application in drug discovery.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for researchers working on the synthesis, formulation, and biological evaluation of this compound and its derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrNO | [4] |

| Molecular Weight | 224.05 g/mol | [4] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 99-104 °C | |

| Boiling Point | Data not available | |

| Solubility | Specific experimental data not available; likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | |

| logP (Predicted) | 4.2573 | [5] |

| pKa | Data not available | |

| CAS Number | 13484-04-3 | [4] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in chemical research and drug development. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[7]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Determination: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[6]

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. For a pure compound, this range is typically narrow (0.5-2°C).

Synthesis via [3+2] Cycloaddition

A prevalent method for synthesizing 3-substituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][8]

Protocol for Synthesis of this compound:

-

Nitrile Oxide Generation: 4-Bromobenzaldoxime is treated with an oxidizing agent such as N-chlorosuccinimide (NCS) or chloramine-T in a suitable solvent (e.g., DMF or chloroform) to generate 4-bromobenzonitrile oxide in situ.

-

Cycloaddition: A terminal alkyne, such as acetylene or a protected equivalent, is introduced to the reaction mixture. The nitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with the alkyne.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[9][10]

Protocol:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial.[9]

-

Equilibration: The vial is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]

-

Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[12]

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[11][12]

-

Calibration: A calibration curve is generated using standard solutions of known concentrations to accurately quantify the solubility.

Lipophilicity (logP) Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and rapid method for estimating the octanol-water partition coefficient (logP).[13][14]

Protocol:

-

System Setup: An RP-HPLC system equipped with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[14]

-

Calibration: A set of standard compounds with known logP values is injected into the HPLC system to establish a linear relationship between the logarithm of the retention factor (log k') and the known logP values.[15]

-

Sample Analysis: A solution of this compound is injected under the same chromatographic conditions.

-

Data Calculation: The retention time of the compound is measured, and its capacity factor (k') is calculated. The logP of this compound is then determined by interpolating its log k' value onto the calibration curve.[16]

Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the study of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Caption: Influence of physicochemical properties on drug ADME profile.

References

- 1. ajrconline.org [ajrconline.org]

- 2. benchchem.com [benchchem.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. westlab.com [westlab.com]

- 8. nbinno.com [nbinno.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 16. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(4-Bromophenyl)isoxazole (CAS: 13484-04-3)

This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)isoxazole, a heterocyclic building block with significant potential in pharmaceutical and material science research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological relevance.

Physicochemical and Spectroscopic Data

This compound is a white crystalline solid at room temperature.[1] Its core structure consists of an isoxazole ring substituted with a 4-bromophenyl group at the 3-position. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13484-04-3 | [1][2] |

| Molecular Formula | C₉H₆BrNO | [1][2] |

| Molecular Weight | 224.05 g/mol | [2] |

| Melting Point | 98-105 °C | [1][2] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 97% | [2] |

Table 2: Spectroscopic Data for this compound Derivatives

| Spectroscopy | Expected Signals | Reference(s) |

| ¹H NMR (CDCl₃) | Aromatic protons of the bromophenyl group (doublets, ~7.6 ppm), Isoxazole proton (singlet, ~6.5-8.1 ppm). | [3] |

| ¹³C NMR (CDCl₃) | Aromatic carbons (~127-131 ppm), Isoxazole ring carbons (~100-167 ppm). | [3] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z ~224, showing a characteristic isotopic pattern for bromine. | [4] |

| FT-IR (KBr) | C=N stretching (~1694 cm⁻¹), Aromatic C=C stretching (~1548, 1464 cm⁻¹), C-O-C stretching (~1040 cm⁻¹), C-Br stretching (~672 cm⁻¹). | [3] |

Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][5] A detailed experimental protocol for the synthesis of this compound is provided below.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol involves the in situ generation of 4-bromobenzonitrile oxide from 4-bromobenzaldehyde oxime, followed by its cycloaddition with an acetylene source.

Materials:

-

4-Bromobenzaldehyde

-

Hydroxylamine hydrochloride

-

Pyridine

-

Propargyl alcohol (or other suitable alkyne)

-

Cerium Ammonium Nitrate (CAN) or similar oxidant/catalyst

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime (Compound 1)

-

To a solution of 4-bromobenzaldehyde in pyridine, add hydroxylamine hydrochloride.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromobenzaldehyde oxime.

Step 2: [3+2] Cycloaddition to form (3-(4-Bromophenyl)isoxazol-5-yl)methanol (if using propargyl alcohol)

-

Dissolve the 4-bromobenzaldehyde oxime and propargyl alcohol in a suitable solvent such as dichloromethane.

-

Add Cerium Ammonium Nitrate (CAN) as a catalyst.

-

Stir the reaction mixture at room temperature. The CAN will facilitate the in situ oxidation of the oxime to the corresponding nitrile oxide, which then undergoes cycloaddition with the alkyne.[1][5]

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the desired product.

Biological Activity and Potential Applications

Isoxazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry.[1][5] They are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Anticancer Potential

Numerous studies have highlighted the potential of isoxazole-containing compounds as anticancer agents.[1][6] The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.[7] Isoxazole derivatives have been shown to modulate the expression of key apoptotic proteins, such as decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax.[8] This shift in the Bcl-2/Bax ratio can trigger the activation of caspases, which are the executive enzymes of apoptosis, leading to the cleavage of essential cellular substrates like PARP and ultimately, cell death.[7][8]

Experimental Workflow for Anticancer Evaluation

A general workflow for evaluating the anticancer activity of a novel compound like this compound is outlined below. This process typically starts with in vitro assays to assess cytotoxicity and progresses to more detailed mechanistic studies.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[2] The hazard statements associated with this compound is H301 (Toxic if swallowed).[2] Precautionary statements include P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[2] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be worn when handling this compound.[2] It should be stored in a well-ventilated place, and some suppliers recommend storage at 0-8°C.[1]

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents, particularly in the field of oncology. Its isoxazole core is a well-established pharmacophore, and the 4-bromophenyl substituent provides a site for further chemical modification to optimize biological activity. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in drug discovery and development. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. espublisher.com [espublisher.com]

- 7. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel isoxazole compound CM2-II-173 inhibits the invasive phenotype of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight of 3-(4-Bromophenyl)isoxazole

An In-depth Technical Guide on 3-(4-Bromophenyl)isoxazole

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing core information on the physicochemical properties, synthesis, and potential applications of this compound.

Physicochemical Properties

This compound is a heterocyclic building block recognized for its applications in medicinal chemistry and material science.[1][2] Its unique isoxazole ring structure makes it a valuable intermediate in the synthesis of various bioactive molecules, including anti-inflammatory and anti-cancer agents.[2]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 224.05 g/mol , 224.06 g/mol | [1][2][3] |

| Molecular Formula | C₉H₆BrNO | [1][2][3] |

| CAS Number | 13484-04-3 | [1][3] |

| Melting Point | 98-105 °C | [2] |

| Appearance | White crystals / powder | [2] |

| Purity | ≥97%, ≥98% (HPLC) | [1][2] |

| SMILES String | Brc1ccc(cc1)-c2ccon2 | |

| InChI Key | BZZNOXIJKCPQNF-UHFFFAOYSA-N |

Experimental Protocols: Synthesis of Isoxazole Derivatives

The synthesis of isoxazole derivatives can be accomplished through several established methodologies. A prevalent and effective method is the [3+2] cycloaddition reaction between nitrile oxides and alkynes.[4][5] An alternative common approach involves the reaction of hydroxylamine with β-dicarbonyl compounds or their equivalents.[4]

Below is a generalized, representative protocol for the synthesis of a 3,5-disubstituted isoxazole, based on the reaction of a chalcone derivative with hydroxylamine, a method frequently cited for its efficiency.[4][6]

General Protocol: Synthesis via Chalcone Intermediate

Objective: To synthesize a 3,5-disubstituted isoxazole by cyclization of a chalcone intermediate with hydroxylamine hydrochloride.

Step 1: Synthesis of the Chalcone Intermediate (e.g., 4-Bromochalcone)

-

Reactant Preparation: Dissolve p-bromoacetophenone and an appropriate aromatic aldehyde in a suitable solvent such as ethanol.

-

Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH), dropwise to the stirred solution at room temperature.

-

Reaction: Continue stirring the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated chalcone product is then filtered, washed thoroughly with water until neutral, and dried.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Cyclization to form the Isoxazole Ring

-

Reactant Mixture: Reflux a mixture of the synthesized chalcone and hydroxylamine hydrochloride in a suitable solvent, such as ethanol or glacial acetic acid.

-

Base Addition: Add a base, like anhydrous sodium acetate, to the mixture to facilitate the reaction.

-

Reaction Monitoring: Monitor the progress of the cyclization reaction using TLC.

-

Product Isolation: After completion, cool the reaction mixture and pour it into cold water.

-

Purification: Filter the resulting solid product, wash with water, and purify by recrystallization from an appropriate solvent to yield the final 3,5-disubstituted isoxazole.

Characterization: The structural integrity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).[7][8]

Workflow and Application Visualization

The isoxazole scaffold is a cornerstone in drug discovery and material science due to its wide range of biological activities and versatile chemical properties.[7][9] Derivatives have shown potential as anti-inflammatory, anticancer, antibacterial, and antifungal agents.[4][6] The generalized workflow from synthesis to evaluation of novel isoxazole compounds is depicted below.

Caption: Generalized workflow for the synthesis and evaluation of isoxazole derivatives.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 13484-04-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Isoxazole synthesis [organic-chemistry.org]

- 6. ijpca.org [ijpca.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

An In-depth Technical Guide to the NMR Spectral Data of 3-(4-Bromophenyl)isoxazole Analogues

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an overview of the ¹H NMR and ¹³C NMR spectral data for a close analogue of 3-(4-Bromophenyl)isoxazole, namely (3-(4-Bromophenyl)isoxazol-5-yl)methanol. Direct spectral data for the unsubstituted this compound was not available in the cited literature. However, the data presented here for the substituted analogue provides valuable insight into the expected spectral characteristics of the 4-bromophenyl moiety and the isoxazole ring system.

Data Presentation

The following tables summarize the ¹H NMR and ¹³C NMR spectral data for (3-(4-Bromophenyl)isoxazol-5-yl)methanol. The data for the aromatic protons of the 4-bromophenyl group is expected to be highly representative of the target compound.

Table 1: ¹H NMR Spectral Data for (3-(4-Bromophenyl)isoxazol-5-yl)methanol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.67–7.42 | Doublet | 8.5 | 4H | Aromatic Protons (4-Bromophenyl) |

| 4.82 | Singlet | - | 2H | -CH₂OH |

Data sourced from a study on (3-(4-Bromophenyl)isoxazol-5-yl)methanol[1].

Table 2: ¹³C NMR Spectral Data for (3-(4-Bromophenyl)isoxazol-5-yl)methanol

| Chemical Shift (δ) ppm | Assignment |

| 166.68 | Isoxazole Ring Carbon (C3) |

| 147.79 | Isoxazole Ring Carbon (C5) |

Note: The chemical shifts for the bromophenyl carbons were not explicitly provided in the source material[1].

Experimental Protocols

The NMR spectra referenced in this guide were typically acquired using the following general protocol, which is standard in the field of organic chemical analysis.[2][3]

General NMR Acquisition Protocol:

-

Sample Preparation: A few milligrams of the analyte are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[2][3]

-

Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz or 500 MHz instrument.[2][3][4]

-

¹H NMR Acquisition: Proton NMR spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the pulse width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra generally require a larger number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum and improve signal intensity.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. This is followed by phasing, baseline correction, and integration to yield the final spectrum for analysis.

Mandatory Visualizations

Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of the target compound, this compound, with conventional atom numbering for correlation with NMR assignments.

References

Preliminary Biological Screening of 3-(4-Bromophenyl)isoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold for the development of novel therapeutic agents.[2][3] Among these, 3-(4-Bromophenyl)isoxazole represents a core structure whose derivatives have been explored for a range of biological effects, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][4] The presence of the bromophenyl group can enhance the lipophilicity and potential for halogen bonding, which may contribute to its biological activity.[4] This technical guide provides a comprehensive overview of the preliminary biological screening of this compound and its derivatives, detailing experimental protocols, summarizing key quantitative data, and visualizing relevant workflows.

Synthesis

The synthesis of this compound and its derivatives often involves a [3+2] cycloaddition reaction.[2][5] A common method is the reaction between a nitrile oxide and an alkyne.[2][5] For instance, (3-(4-bromophenyl)-isoxazol-5-yl) methanol can be synthesized via a Cerium Ammonium Nitrate (CAN)-catalyzed [3+2] cycloaddition of a nitrile oxide (generated in situ from the corresponding oxime) with propargyl alcohol.[5] Other synthetic strategies for isoxazole derivatives include the reaction of hydroxylamine with β-dicarbonyl compounds or chalcones.[6][7]

Biological Activities

Preliminary screenings have revealed that this compound and its derivatives possess a spectrum of biological activities. The following sections summarize the key findings in major therapeutic areas.

Antimicrobial Activity

Derivatives of this compound have been evaluated for their efficacy against various bacterial and fungal strains. The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(4-Methoxybenzyl)-2-butyl-4-chloro-5-(3-(4-bromophenyl)isoxazol-5-yl)-1H-imidazole | Staphylococcus aureus | Not Specified | [8] |

| 1-(4-Methoxybenzyl)-2-butyl-4-chloro-5-(3-(4-bromophenyl)isoxazol-5-yl)-1H-imidazole | Escherichia coli | Not Specified | [8] |

| 1-(4-Methoxybenzyl)-2-butyl-4-chloro-5-(3-(4-bromophenyl)isoxazol-5-yl)-1H-imidazole | Pseudomonas aeruginosa | Not Specified | [8] |

| 1-(4-Methoxybenzyl)-2-butyl-4-chloro-5-(3-(4-bromophenyl)isoxazol-5-yl)-1H-imidazole | Aspergillus niger | Not Specified | [8] |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | S. aureus | Eligible MIC values noted | [9] |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | E. coli | Eligible MIC values noted | [9] |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | C. albicans | Eligible MIC values noted |[9] |

Anticancer Activity

The cytotoxic effects of this compound derivatives have been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 2: Anticancer Activity of this compound Derivatives

| Compound/Derivative Class | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | HepG2 (Hepatocellular carcinoma) | 0.137–0.332 | [9] |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | MCF-7 (Breast adenocarcinoma) | 0.164–0.583 | [9] |

| Benzopyran-4-one-isoxazole hybrids | MDA-MB-231 (Breast cancer) | Low µM range |[10] |

Note: The presented data is for derivatives containing the this compound moiety. Specific IC50 values for the parent compound are not detailed in the available literature.

Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole derivatives has been demonstrated in preclinical models. A widely used in vivo assay is the carrageenan-induced paw edema model in rodents, which assesses the ability of a compound to reduce acute inflammation.

Table 3: Anti-inflammatory Activity of Isoxazole Derivatives

| Compound Series | Assay Model | Effect | Reference |

|---|---|---|---|

| Novel Isoxazole Series | Carrageenan-induced paw edema | Significant anti-inflammatory activity | [11] |

| Novel Isoxazole Series | Xylene-induced ear edema | Significant anti-inflammatory activity | [11] |

| Isoxazole derivatives (3a-f) | Carrageenan-induced rat hind paw edema | Forceful anti-inflammatory activities |[12] |

Note: The specific derivatives of this compound tested for anti-inflammatory activity are not always explicitly defined in the general screening studies.

Enzyme Inhibition

Certain derivatives of this compound have been shown to inhibit specific enzymes. For instance, some isoxazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Table 4: Enzyme Inhibitory Activity of Isoxazole Derivatives

| Compound Class | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Isoxazole derivatives | Acetylcholinesterase (AChE) | 134.87 µM (most potent in series) | [13] |

| 1,2,3-Triazole-isoxazole hybrids | Acetylcholinesterase (AChE) | Moderate to good inhibitory potency |[14] |

Note: The data presented is for isoxazole derivatives in general, and not specifically for this compound, for which specific enzyme inhibition data is scarce.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly employed in the preliminary biological screening of isoxazole compounds.

Synthesis of this compound

A general procedure for the synthesis of 3-substituted isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.

-

Preparation of the Aldoxime: To a solution of 4-bromobenzaldehyde in an ethanol/water mixture, add sodium acetate and hydroxylamine hydrochloride. Stir the reaction mixture at room temperature. After completion, extract the product with an organic solvent, dry, and concentrate to obtain the aldoxime.[15]

-

Generation of Nitrile Oxide and Cycloaddition: The aldoxime is converted to the corresponding hydroximoyl chloride. This intermediate is then treated with a base in the presence of an alkyne to generate the nitrile oxide in situ, which undergoes a [3+2] cycloaddition to form the isoxazole ring.[15]

Antimicrobial Screening: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[1]

-

Preparation of Materials:

-

Test Compounds: Dissolve the isoxazole compounds in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare stock solutions.[1]

-

Culture Media: Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.[1]

-

Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms.[1]

-

-

Assay Procedure:

-

Dispense the appropriate sterile broth into the wells of a 96-well microtiter plate.[1]

-

Perform serial two-fold dilutions of the test compound stock solution in the wells.[1]

-

Prepare a standardized inoculum of the test microorganism and add it to each well.[1]

-

Include a growth control (broth and inoculum), a sterility control (broth only), and a positive control (a standard antibiotic).[1]

-

-

Incubation and Reading:

Anticancer Screening: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18]

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.[17] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]

-

Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[16][19] Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[17]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

In Vivo Anti-inflammatory Screening: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[20][21][22]

-

Animal Dosing: Administer the test compound (e.g., orally) to a group of rodents (rats or mice) at a specific time before inducing inflammation.[21] A control group receives the vehicle.

-

Induction of Edema: Inject a solution of carrageenan (a phlogistic agent) into the sub-plantar region of one of the hind paws of each animal.[20][21]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[23][24]

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Enzyme Inhibition Screening: Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE.[25][26]

-

Reagent Preparation: Prepare a buffer solution, the substrate (acetylthiocholine iodide), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).[26]

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, acetylthiocholine.[25]

-

-

Detection: AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product.[25]

-

Absorbance Reading: Monitor the increase in absorbance at 412 nm over time using a microplate reader.[25]

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the test compound. From this, the IC50 value can be calculated.

Visualizations

General Workflow for Preliminary Biological Screening

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel compound like this compound.

Caption: Generalized workflow for the synthesis and preliminary biological screening of this compound.

Signaling Pathway Hypothesis: Nrf2/HO-1 Activation

While direct evidence for this compound is limited, related 3-bromo-4,5-dihydroisoxazole derivatives have been shown to activate the Nrf2/HO-1 signaling pathway.[27] This pathway is a key regulator of cellular defense against oxidative stress. The following diagram illustrates this potential mechanism of action.

Caption: Hypothetical activation of the Nrf2/HO-1 pathway by an isoxazole derivative.

Conclusion

The this compound scaffold is a promising starting point for the development of new therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. This technical guide provides a foundational overview of the preliminary biological screening of this class of compounds, including standardized experimental protocols and a summary of the available data. Further research is warranted to elucidate the specific activities of the parent this compound compound and to explore the structure-activity relationships within this chemical series. Additionally, more in-depth studies are needed to identify the precise molecular targets and signaling pathways modulated by these compounds to fully realize their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. tsijournals.com [tsijournals.com]

- 9. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eijst.org.uk [eijst.org.uk]

- 12. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. broadpharm.com [broadpharm.com]

- 19. MTT Assay | AAT Bioquest [aatbio.com]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. inotiv.com [inotiv.com]

- 22. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 23. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine [mdpi.com]

- 27. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 3-(4-Bromophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and melting point of 3-(4-Bromophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The document details its known physicochemical properties, outlines standard experimental protocols for their determination, and presents a logical workflow for its analysis.

Core Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 98-105 °C | [1] |

| 99-104 °C | [2] | |

| Molecular Formula | C₉H₆BrNO | [1][2][3] |

| Molecular Weight | 224.05 g/mol | [2][3] |

| Appearance | White crystals or powder | [1][2] |

| Solubility | Data not available |

While specific quantitative solubility data is not available, heterocyclic compounds of this nature are generally sparingly soluble in water and tend to exhibit better solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents. For biological assays, it is common practice to prepare a concentrated stock solution in DMSO.

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of this compound are outlined below. These are standard procedures applicable to crystalline organic solids.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[4] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes[5]

-

Thermometer

-

Mortar and pestle (optional, for pulverizing crystals)[5]

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.[5][6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[6]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[7]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]

Aqueous Solubility Determination (General Protocol)

Determining the aqueous solubility is crucial for drug development, as it influences bioavailability. The following is a general shake-flask method, a standard approach for this measurement.

Apparatus:

-

Scintillation vials or flasks

-

Shaker or agitator

-

Centrifuge or filtration system (e.g., syringe filters)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration to obtain a saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy, by comparing the response to a standard curve of known concentrations.

Logical Workflow and Visualization

The following diagrams illustrate the logical workflow for the physicochemical characterization of this compound.

Caption: Workflow for Physicochemical Characterization.

Caption: Protocol for Solubility Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(4-ブロモフェニル)イソオキサゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 13484-04-3 [chemicalbook.com]

- 4. chm.uri.edu [chm.uri.edu]

- 5. ursinus.edu [ursinus.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

Initial Investigation into the Bioactivity of 3-(4-Bromophenyl)isoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive initial investigation into the potential bioactivity of 3-(4-Bromophenyl)isoxazole. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes findings from structurally related isoxazole derivatives to project its potential efficacy and mechanisms of action. This guide summarizes key biological activities, including anticancer and antimicrobial effects, provides detailed experimental protocols for relevant assays, and visualizes pertinent cellular pathways and experimental workflows. The objective is to equip researchers, scientists, and drug development professionals with a foundational understanding to guide future research and development efforts centered on this promising chemical entity.

Introduction

Isoxazole derivatives are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural feature imparts unique physicochemical properties that make them attractive scaffolds for the design of novel therapeutic agents. The presence of a halogenated phenyl ring, such as the 4-bromophenyl group, can further enhance biological activity through various mechanisms, including increased lipophilicity and the potential for halogen bonding interactions with biological targets.

Derivatives of the isoxazole core have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This guide focuses on the initial investigation of the anticancer and antimicrobial potential of this compound, drawing upon data from closely related analogs to build a profile of its expected bioactivity.

Potential Biological Activities

Based on the bioactivity of structurally similar isoxazole derivatives, this compound is predicted to exhibit anticancer and antimicrobial properties.

Anticancer Activity

Table 1: Anticancer Activity of Selected Isoxazole Derivatives (Analogs to this compound)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-oxadiazole hybrid with 2-(4-bromophenyl) moiety | HepG2 (Hepatocellular Carcinoma) | 0.137 - 0.332 µg/mL | [1] |

| Quinoline-oxadiazole hybrid with 2-(4-bromophenyl) moiety | MCF-7 (Breast Adenocarcinoma) | 0.164 - 0.583 µg/mL | [1] |

| Pyrrolo[3,4-d]isoxazole derivative | HeLa (Cervical Carcinoma) | 7 - 14 µg/mL | [2] |

| Pyrrolo[3,4-d]isoxazole derivative | 3T3-SV40 (Transformed Murine Fibroblast) | 7 µg/mL | [2] |

Note: The above data is for structurally related compounds and not for this compound itself. The purpose is to indicate the potential for anticancer activity within this class of molecules.

Antimicrobial Activity

The isoxazole nucleus is also a key component in a number of antimicrobial agents. The 4-bromophenyl substituent may contribute to the antimicrobial profile of the molecule. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported, derivatives have shown activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives (Analogs to this compound)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Imidazole bearing isoxazole derivative | Salmonella typhimurium | 50 | |

| Imidazole bearing isoxazole derivative | Bacillus megaterium | 50 | |

| Imidazole bearing isoxazole derivative | Staphylococcus aureus | 50 | |

| Imidazole bearing isoxazole derivative | Escherichia coli | 50 | |

| Imidazole bearing isoxazole derivative | Aspergillus niger | 50 | |

| Thiazole derivative with 4-(4-bromophenyl) moiety | Escherichia coli | Not Specified | [3] |

| Thiazole derivative with 4-(4-bromophenyl) moiety | Bacillus subtilis | Not Specified | [3] |

| Thiazole derivative with 4-(4-bromophenyl) moiety | Staphylococcus aureus | Not Specified | [3] |

| Thiazole derivative with 4-(4-bromophenyl) moiety | Candida albicans | Not Specified | [3] |

| Thiazole derivative with 4-(4-bromophenyl) moiety | Aspergillus niger | Not Specified | [3] |

Note: The above data is for structurally related compounds and indicates the potential for antimicrobial activity. The reported values are concentrations tested, not necessarily the MIC.

Experimental Protocols

To facilitate further research into the bioactivity of this compound, detailed methodologies for key in vitro assays are provided below.

Synthesis of this compound

A common method for the synthesis of 3-aryl-isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[4][5]

General Protocol:

-

Preparation of 4-Bromobenzaldoxime: React 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol/water.

-

Generation of Nitrile Oxide: The 4-bromobenzaldoxime is then oxidized in situ to the corresponding nitrile oxide using an oxidizing agent such as sodium hypochlorite or N-chlorosuccinimide in a solvent like dichloromethane.

-

Cycloaddition: The generated nitrile oxide is reacted with a suitable alkyne (e.g., acetylene or a protected form) to yield the this compound.

-

Purification: The crude product is purified by column chromatography on silica gel.

A generalized workflow for the synthesis and evaluation of isoxazole derivatives is depicted in the diagram below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanism of Action: Induction of Apoptosis

A common mechanism of action for anticancer isoxazole derivatives is the induction of apoptosis.[6] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.

References

- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-Bromophenyl)isoxazole from Chalcones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry and drug development. The synthesis of isoxazoles from readily available starting materials is of significant interest. This document provides a detailed protocol for the synthesis of 3-(4-Bromophenyl)isoxazole, a versatile intermediate for further chemical modifications, starting from the corresponding chalcone. The synthesis involves a two-step process: a Claisen-Schmidt condensation to form the chalcone precursor, followed by a cyclization reaction with hydroxylamine hydrochloride.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Step 1: Claisen-Schmidt Condensation - Synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone).

-

Step 2: Isoxazole Formation - Cyclization of the chalcone with hydroxylamine hydrochloride to yield 3-(4-Bromophenyl)-5-phenylisoxazole.

Experimental Protocols

Step 1: Synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone)

This procedure is a base-catalyzed Claisen-Schmidt condensation.

Materials and Reagents:

-

4-Bromoacetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Erlenmeyer flask (125 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers

Procedure:

-

In a 125 mL Erlenmeyer flask, dissolve 1.0 g of sodium hydroxide in 15 mL of deionized water.

-

Add 12 mL of 95% ethanol and a magnetic stir bar to the flask.

-

Cool the mixture in an ice/water bath while stirring.

-

To the cooled solution, add 3.7 g of 4-bromoacetophenone and 5.55 g of benzaldehyde.

-

Stopper the flask and allow the reaction to stir overnight at room temperature.

-

After the reaction is complete, collect the precipitated product by vacuum filtration using a Büchner funnel.

-

Wash the solid product thoroughly with deionized water.

-

Recrystallize the crude product from hot 95% ethanol to obtain pure (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one.

-

Dry the purified crystals and determine the yield and melting point.

Step 2: Synthesis of 3-(4-Bromophenyl)-5-phenylisoxazole

This procedure involves the cyclization of the chalcone with hydroxylamine hydrochloride in the presence of a base.

Materials and Reagents:

-

(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (from Step 1)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (absolute or 95%)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Beakers

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the chalcone (0.01 mol) in ethanol (25-30 mL).

-

Add hydroxylamine hydrochloride (0.02 mol) to the solution.

-

Slowly add a solution of potassium hydroxide (0.02 mol) or 10% aqueous sodium hydroxide to the reaction mixture.

-

Heat the mixture to reflux and maintain the reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing crushed ice or cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with water.

-

Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 3-(4-Bromophenyl)-5-phenylisoxazole.[2]

-

Dry the purified product and determine its yield, melting point, and characterize it using spectroscopic methods.

Data Presentation

Table 1: Summary of Reactants and Products for Chalcone Synthesis

| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Role |

| 4-Bromoacetophenone | 199.04 | 3.7 | ~0.0186 | Reactant |

| Benzaldehyde | 106.12 | 5.55 | ~0.0523 | Reactant |

| Sodium Hydroxide | 40.00 | 1.0 | 0.025 | Catalyst |

| (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | 287.15 | - | - | Product |

Table 2: Experimental Data for the Synthesis of 3-(4-Bromophenyl)-5-phenylisoxazole

| Parameter | Chalcone Synthesis | Isoxazole Synthesis | Reference |

| Typical Yield | 65% | 60-95% | [2][3] |

| Melting Point (°C) | - | 196-197 | [1] |

| Molecular Formula | C₁₅H₁₁BrO | C₁₅H₁₀BrNO | |

| Molecular Weight ( g/mol ) | 287.15 | 300.15 | |

| Appearance | Yellow solid | Crystalline solid |

Table 3: Spectroscopic Data for 3-(4-Bromophenyl)-5-phenylisaxazole

| Spectroscopic Technique | Characteristic Peaks | Reference |

| FTIR (KBr, cm⁻¹) | 3049 (Aromatic C-H), 1572 (C=N), 1489 (C=C), 1404 (N-O), 625 (C-Br) | [1] |

| ¹H NMR (DMSO-d₆, δ ppm) | 6.617 (s, 1H, =CH), 7.079-7.469 (m, 8H, Ar-H) | [1] |

| ESI-MS (m/z) | 335.61 [M+H]⁺ (with Br isotopes) | [1] |

Visualizations

Experimental Workflow

Caption: Overall workflow for the two-step synthesis of 3-(4-Bromophenyl)-5-phenylisoxazole.

Reaction Mechanism

Caption: Simplified mechanism for the synthesis of 3-(4-Bromophenyl)-5-phenylisoxazole.

References

Application Notes: [3+2] Cycloaddition for Isoxazole Synthesis

Introduction

The isoxazole ring is a fundamental five-membered heterocycle that serves as a privileged scaffold in medicinal chemistry and drug discovery.[1] Compounds containing the isoxazole moiety exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2] The 1,3-dipolar cycloaddition, specifically the [3+2] cycloaddition between a nitrile oxide and a dipolarophile (typically an alkyne or alkene), stands as one of the most powerful and versatile methods for constructing the isoxazole core.[1][3] This reaction, often referred to as the Huisgen cycloaddition, is known for its high efficiency, reliability, and broad substrate scope, allowing for the synthesis of a diverse library of substituted isoxazoles.[3][4]

These application notes provide an overview of the [3+2] cycloaddition strategy for isoxazole synthesis, detailing the reaction mechanism, common methods for the in situ generation of nitrile oxides, and step-by-step experimental protocols for researchers in organic synthesis and drug development.

Reaction Mechanism and Regioselectivity

The [3+2] cycloaddition is a pericyclic reaction that proceeds through a concerted mechanism, involving a six-electron transition state between the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne).[1][3][5] The reaction is highly regioselective, and the substitution pattern of the resulting isoxazole is governed by both steric and electronic factors, as described by frontier molecular orbital (FMO) theory.[6] In the reaction between a nitrile oxide and a terminal alkyne, the formation of the 3,5-disubstituted isoxazole is generally favored.[6] However, the use of specific catalysts or dipolarophiles can alter this selectivity to yield 3,4-disubstituted isomers.[7][8]

Caption: General mechanism of the [3+2] cycloaddition reaction.

Note: The image "isoxazole_structure.png" is a placeholder for a chemical diagram of the isoxazole ring with R1, R2, and R3 substituents at positions 3, 5, and 4, respectively.

Methods for In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and unstable intermediates that are typically generated in situ to prevent dimerization into furoxans.[6] Several reliable methods exist for their generation from stable precursors.

| Precursor | Reagents/Conditions | Description | References |

| Aldoximes | Mild oxidants (e.g., NCS, NaOCl, Oxone, IBD) | This is one of the most common methods. The aldoxime is oxidized to a hydroximoyl chloride intermediate, which then eliminates HCl to form the nitrile oxide.[9][10][11] | |

| Hydroximoyl Halides | Base (e.g., Triethylamine, NaHCO₃) | Dehydrohalogenation of pre-formed hydroximoyl chlorides with a non-nucleophilic base is a classical and widely used approach.[10][12] | |

| Primary Nitroalkanes | Dehydrating agents (e.g., Phenyl isocyanate, (BOC)₂O) | The dehydration of primary nitro compounds provides a direct route to nitrile oxides, avoiding halogenated intermediates.[10][13][14] | |

| Diazo Compounds | tert-Butyl nitrite, Copper catalyst | A copper-catalyzed reaction between a diazo compound and tert-butyl nitrite can generate a nitrile oxide in situ for subsequent cycloaddition.[15] |

Experimental Protocols

The following protocols provide detailed methodologies for common [3+2] cycloaddition reactions.

Protocol 1: Isoxazole Synthesis via Oxidation of Aldoximes (Mechanochemical Method)

This protocol is adapted from a green, solvent-free method utilizing ball-milling for the in situ generation of nitrile oxide from an aldoxime followed by cycloaddition.[16]

Materials:

-

Aldoxime (e.g., benzaldehyde oxime, 1.0 equiv)

-

Alkyne (e.g., phenylacetylene, 1.2 equiv)

-

Sodium Chloride (NaCl, 1.1 equiv)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄, 1.1 equiv)

-

Sodium Carbonate (Na₂CO₃, 1.5 equiv)

-

Stainless steel milling jar with stainless steel balls

-

Planetary ball mill

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

To a stainless steel milling jar, add the aldoxime (0.1 mmol), alkyne (0.12 mmol), NaCl (6.4 mg, 0.11 mmol), Oxone® (67.6 mg, 0.11 mmol), and Na₂CO₃ (15.9 mg, 0.15 mmol).

-

Add two stainless steel balls (e.g., 7 mm diameter) to the jar.

-

Mill the mixture at room temperature for 60 minutes at a frequency of 30 Hz.

-

After milling, transfer the solid mixture to a flask and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a reliable one-pot, three-component reaction for the regioselective synthesis of 3,5-disubstituted isoxazoles, adapted from procedures common in "click chemistry".[2][4]

Materials:

-

Aldehyde (1.0 equiv)

-

Hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 equiv)

-

N-Chlorosuccinimide (NCS, 1.0 equiv)

-

Terminal Alkyne (1.0 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equiv)

-

Sodium ascorbate (0.10 equiv)

-

Triethylamine (Et₃N, 1.0 equiv)

-

tert-Butanol (t-BuOH) and Water (1:1 mixture)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Preparation of Hydroximoyl Chloride: In a flask, dissolve the aldehyde (1.0 mmol) and NH₂OH·HCl (1.1 mmol) in ethanol/water. Stir until the aldehyde is consumed (monitor by TLC) to form the aldoxime.[17] After workup, dissolve the crude aldoxime in DMF or DCM and add NCS (1.0 mmol). Stir at room temperature until the reaction is complete. This crude hydroximoyl chloride solution is used directly in the next step.

-

Cycloaddition: In a separate flask, prepare a 1:1 mixture of t-BuOH and water. Add the terminal alkyne (1.0 mmol), followed by a freshly prepared aqueous solution of sodium ascorbate (0.10 mmol) and CuSO₄·5H₂O (0.05 mmol).

-

Add the crude hydroximoyl chloride solution and triethylamine (1.0 mmol) to the alkyne mixture.

-

Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure 3,5-disubstituted isoxazole.

Data Presentation

The following table summarizes representative yields for the synthesis of various isoxazoles using the [3+2] cycloaddition methodology.

Table 1: Representative Yields of [3+2] Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor | Alkyne/Alkenyl Dipolarophile | Method/Catalyst | Product Substitution | Yield (%) | Reference(s) |

| Benzaldehyde Oxime | Phenylacetylene | Mechanochemical (Oxone) | 3,5-disubstituted | 85 | [16] |

| 4-Chlorobenzaldehyde Oxime | Propargyl alcohol | Mechanochemical (Oxone) | 3,5-disubstituted | 81 | [16] |

| Thiophene-2-carbaldehyde Oxime | Phenylacetylene | Mechanochemical (Oxone) | 3,5-disubstituted | 70 | [16] |

| Phenyl hydroximoyl chloride | Phenylacetylene | Cu(I) catalyzed | 3,5-disubstituted | ~90 | [2][4] |

| Ethyl 2-nitroacetate | Phenylacetylene | Cu(OAc)₂ / Base | 3,5-disubstituted | 80 | [18] |

| Benzaldehyde | Phenylacetylene (via enamine) | Metal-free (Et₃N) | 3,4-disubstituted | 99 | [4] |

Workflow Visualization

Caption: A typical experimental workflow for isoxazole synthesis.

References

- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Isoxazole synthesis [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. flore.unifi.it [flore.unifi.it]